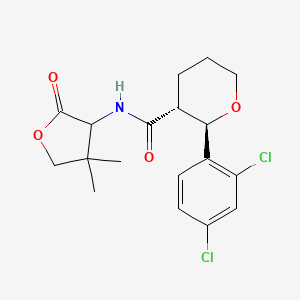
(2-oxo-1H-pyridin-4-yl)methyl isoquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-oxo-1H-pyridin-4-yl)methyl isoquinoline-4-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 4-(2-(pyridin-2-yl)-1H-isoquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile and has a molecular formula of C23H15N3O2.
Mécanisme D'action
The mechanism of action of (2-oxo-1H-pyridin-4-yl)methyl isoquinoline-4-carboxylate is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes involved in cancer cell growth and inflammation. It may also act by binding to metal ions and altering their fluorescence properties.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to reduce inflammation and oxidative stress in cells. Additionally, this compound has been shown to alter the fluorescence properties of metal ions, making it a potential tool for detecting metal ions in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2-oxo-1H-pyridin-4-yl)methyl isoquinoline-4-carboxylate in lab experiments include its potential as an anticancer agent and its ability to detect metal ions. However, limitations include its limited solubility in water and its potential toxicity to cells at high concentrations.
Orientations Futures
There are several future directions for the study of (2-oxo-1H-pyridin-4-yl)methyl isoquinoline-4-carboxylate. These include further investigation of its mechanism of action, its potential use as an anticancer agent, and its ability to detect metal ions in biological systems. Additionally, future studies could focus on improving the solubility and reducing the toxicity of this compound.
Méthodes De Synthèse
The synthesis of (2-oxo-1H-pyridin-4-yl)methyl isoquinoline-4-carboxylate has been reported in the literature. The most common method involves the reaction of 2-aminopyridine and 4-chloroisoquinoline-1-carboxylic acid in the presence of a base and a coupling reagent. The resulting product is then treated with ethyl cyanoacetate to obtain the final compound.
Applications De Recherche Scientifique
(2-oxo-1H-pyridin-4-yl)methyl isoquinoline-4-carboxylate has shown potential in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated for its anti-inflammatory properties and its potential use in treating inflammatory diseases such as rheumatoid arthritis. In addition, this compound has been studied for its potential use as a fluorescent probe for detecting metal ions.
Propriétés
IUPAC Name |
(2-oxo-1H-pyridin-4-yl)methyl isoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-15-7-11(5-6-18-15)10-21-16(20)14-9-17-8-12-3-1-2-4-13(12)14/h1-9H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZFQAHDKFVUEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)OCC3=CC(=O)NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[[2-(N-cyclopropyl-2,3-difluoro-6-nitroanilino)acetyl]amino]-2-fluorobenzamide](/img/structure/B7432953.png)

![Methyl 2-[2-(2,4-difluoro-6-methoxyphenyl)morpholin-4-yl]-1,3-benzoxazole-6-carboxylate](/img/structure/B7432964.png)
![Ethyl 5-bromo-3-[(3-fluoropyridin-4-yl)sulfanylmethyl]-1-benzofuran-2-carboxylate](/img/structure/B7432974.png)

![4-(5,6-Difluoro-1,3-benzothiazol-2-yl)-2-[3-(trifluoromethoxy)phenyl]morpholine](/img/structure/B7432984.png)
![5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide](/img/structure/B7433003.png)
![N-[[4-(1-phenylethylamino)oxan-4-yl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7433009.png)

![N-[[1-(2-fluorophenyl)cyclobutyl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7433027.png)

